molecular formula C11H14N4O B1382791 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1416712-70-3

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No. B1382791
CAS RN: 1416712-70-3
M. Wt: 218.26 g/mol
InChI Key: NUSMWTRFMVFCLI-UHFFFAOYSA-N
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Description

“1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine” is a chemical compound . It is related to a class of compounds that have been identified as potent ALK5 inhibitors .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, a Suzuki coupling reaction has been used for the preparation of heteroaryl scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring attached to a pyran ring . The empirical formula is C14H23BN2O3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it has been used as a reactant in Suzuki coupling reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 196.01 and a boiling point of 65 °C/1 mmHg .

Scientific Research Applications

Pharmacological Potential

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine and its derivatives have been extensively studied for their potential in treating cognitive disorders. A notable compound in this class, PF-04447943, has been identified as a selective PDE9A inhibitor with promising results in elevating central cGMP levels in the brain and showing procognitive activity in various rodent models. Clinical trials have confirmed its tolerability in humans and its effectiveness in elevating cGMP in cerebral spinal fluid, highlighting its potential in treating diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Synthetic and Structural Chemistry

The compound's derivatives have been synthesized through various methods, contributing significantly to heterocyclic chemistry. For instance, a series of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines were synthesized using 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, indicating the versatility of these compounds in synthesizing complex heterocyclic structures (Dolzhenko et al., 2012). Furthermore, the structural and tautomeric preferences of these compounds have been explored using techniques like 2D NOESY NMR and single-crystal X-ray diffraction.

Biomedical Applications

Beyond pharmacological use, these compounds have broader biomedical applications. Over 300,000 derivatives have been described in literature, with diverse biomedical applications ranging from antiviral agents to potential treatments for various diseases. The versatility in substituent modification at various positions on the molecule allows for a wide range of synthetic methods and applications in biomedical fields (Donaire-Arias et al., 2022).

Catalytic and Synthetic Advances

Recent studies have also focused on the use of these compounds in catalysis and novel synthetic methodologies. For example, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst for the synthesis of derivatives via a one-pot, three-component reaction, highlighting the compound's role in advancing green chemistry and sustainable synthesis methods (Zhang et al., 2016).

Corrosion Inhibition

Interestingly, certain pyrazolopyridine derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications. These studies utilized ultrasonic irradiation in synthesis, showcasing innovative approaches to producing these compounds (Dandia et al., 2013).

Mechanism of Action

Target of Action

Related compounds have been used in the synthesis of potential androgen receptor inhibitors . Androgen receptors play a crucial role in the development and progression of prostate cancer.

Mode of Action

Similar compounds have been used in suzuki coupling reactions for the preparation of heteroaryl scaffolds . This suggests that the compound might interact with its targets through the formation of carbon-carbon bonds, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

Given its potential role as an androgen receptor inhibitor , it may impact the androgen signaling pathway, which could lead to downstream effects such as the inhibition of prostate cancer cell growth.

Result of Action

If the compound acts as an androgen receptor inhibitor , it could potentially inhibit the growth of prostate cancer cells.

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling it. It has been classified as Acute Tox. 4 Oral, indicating that it can be harmful if swallowed .

properties

IUPAC Name

1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSMWTRFMVFCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine
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1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine
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1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine

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